6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine

Medicinal Chemistry Physicochemical Property Optimization Lead Compound Selection

Select this intermediate for its orthogonal three-module architecture: a reactive 6-chloro leaving group for SNAr diversification, an N-(2,2-dimethoxyethyl) masked aldehyde that unmask under mild acid for oxime/hydrazone/reductive amination coupling, and a 2-methyl group that tunes ring electronics and sterics. Unlike simpler N-alkyl or unsubstituted analogs, this compound offers dual-step, chemoselective functionalization—first at the chloro position, then at the unmasked aldehyde—enabling systematic SAR exploration, focused kinase inhibitor library construction, and bioconjugation workflows. XLogP3 1.8 balances solubility and permeability, reducing attrition risk in lead optimization. Typical purity ≥95% with well-defined physicochemical properties (predicted density 1.244 g/cm³, pKa 3.70±0.10) support use as a reference standard in analytical method development.

Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
CAS No. 1700320-40-6
Cat. No. B1531713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine
CAS1700320-40-6
Molecular FormulaC9H14ClN3O2
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)NCC(OC)OC
InChIInChI=1S/C9H14ClN3O2/c1-6-12-7(10)4-8(13-6)11-5-9(14-2)15-3/h4,9H,5H2,1-3H3,(H,11,12,13)
InChIKeyAKDQGOQYOOPYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine: A Distinct Multifunctional Pyrimidine Scaffold for Targeted Medicinal Chemistry and Chemical Biology Procurement


6-Chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine (CAS 1700320-40-6) is a trisubstituted pyrimidine derivative featuring a reactive 6-chloro leaving group, a 2-methyl substituent that provides steric and electronic modulation, and an N-(2,2-dimethoxyethyl) side chain that functions as a masked aldehyde equivalent . The compound has a molecular formula of C9H14ClN3O2, a molecular weight of 231.68 g/mol, a predicted XLogP3 of 1.8, a predicted pKa of 3.70 ± 0.10, and a predicted density of 1.244 ± 0.06 g/cm³ [1]. These physicochemical properties place it in a controlled lipophilicity range distinct from both simpler N-alkyl and more polar N-unsubstituted pyrimidine-4-amine analogs, qualifying it as a versatile intermediate for structure-activity relationship (SAR) exploration, kinase inhibitor library construction, and bioconjugation applications.

Why Generic Substitution of 6-Chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine with Simpler Pyrimidin-4-amine Analogs Can Compromise Synthetic Utility, Physicochemical Profile, and Downstream Biological Readout


Substituting 6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine with unsubstituted or singly modified pyrimidin-4-amine congeners is not chemically equivalent because the compound integrates three functional modules that act cooperatively: the 6-chloro atom provides a nucleophilic substitution handle for late-stage diversification, the 2-methyl group influences ring electronics and steric environment, and the N-(2,2-dimethoxyethyl) moiety serves as a protected aldehyde that can be unmasked under mild acidic conditions for orthogonal bioconjugation . Replacement by 6-chloro-2-methylpyrimidin-4-amine eliminates the masked aldehyde functionality entirely, while replacement by N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine discards the chloro leaving group, removing the most accessible diversification point [1]. Even closely related analogs such as 6-chloro-N-ethyl-2-methylpyrimidin-4-amine and 6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine exhibit meaningfully different lipophilicity and hydrogen-bond acceptor profiles that alter solubility, permeability, and target-binding predictions .

Quantitative Comparative Evidence for 6-Chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine: Physicochemical Differentiation from Closest Pyrimidin-4-amine Analogs


Lipophilicity (XLogP) Differentiation: Optimal 1.8 LogP Window Between 1.2 (Primary Amine) and 2.2 (Ethyl Analog) Balances Permeability and Solubility

6-Chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine exhibits an XLogP3 of 1.8, positioning it in the favorable lower lipophilicity range for central nervous system and oral drug candidates, whereas 6-chloro-2-methylpyrimidin-4-amine (the primary amine comparator) has an XLogP3 of 1.2, which may confer excessive polarity and limit passive membrane permeability [1]. At the other extreme, 6-chloro-N-ethyl-2-methylpyrimidin-4-amine displays a higher XLogP of 2.2, increasing the risk of poor aqueous solubility and higher non-specific protein binding [2]. The N-(2-methoxyethyl) analog is estimated to have an XLogP of approximately 1.5, based on the measured XLogP of 1.5 for the N-methyl congener 6-chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine, which is slightly below the target compound . This differential positions 6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine as the most balanced candidate among its closest comparators for achieving simultaneous aqueous solubility and membrane partitioning.

Medicinal Chemistry Physicochemical Property Optimization Lead Compound Selection

Hydrogen Bond Acceptor Count: Five HBA Sites in the Target Compound Versus Three in N-Ethyl and Primary Amine Analogs Provide Greater Aqueous Solubility Potential

The target compound possesses five hydrogen bond acceptor (HBA) atoms (three from the pyrimidine core and two from the dimethoxyethyl oxygens), compared with only three HBA for 6-chloro-2-methylpyrimidin-4-amine and 6-chloro-N-ethyl-2-methylpyrimidin-4-amine [1]. The N-(2-methoxyethyl) analog carries four HBA atoms (one fewer oxygen than the dimethoxyethyl derivative). Hydrogen bond donor count is uniformly one across the series (the secondary amine N–H). The higher HBA count in the target compound, combined with its moderate LogP, is expected to yield improved aqueous solubility and stronger interactions with polar binding-site residues, a trend consistent with the general medicinal chemistry observation that increasing HBA count within an optimal LogP range enhances solubility without incurring excessive polarity penalties [2].

Drug Design Solubility Optimization Molecular Descriptor Analysis

Orthogonal Synthetic Handles: The Dimethoxyethyl Group Functions as a Masked Aldehyde for Bioconjugation, a Feature Absent in All N-Alkyl and N-Methoxyethyl Pyrimidin-4-amine Comparators

The N-(2,2-dimethoxyethyl) substituent in the target compound is a dimethyl acetal of aminoacetaldehyde, serving as a protected aldehyde that can be quantitatively hydrolyzed to the free aldehyde under mild acidic conditions (e.g., aqueous HCl or p-TsOH in acetone/water) for subsequent oxime/hydrazone formation, reductive amination, or Pictet–Spengler cyclization [1]. This masked aldehyde functionality is completely absent in N-ethyl-2-methylpyrimidin-4-amine, N-(2-methoxyethyl)-2-methylpyrimidin-4-amine, and unsubstituted 6-chloro-2-methylpyrimidin-4-amine, none of which bear an acetal group . The combination of a 6-chloro leaving group (enabling nucleophilic aromatic substitution) with a latent aldehyde (enabling orthogonal conjugation) provides a rare dual-functionalization scaffold that can be sequentially derivatized at two distinct sites without protecting-group manipulation, a significant advantage in constructing chemical biology probes and targeted protein degraders.

Chemical Biology Bioconjugation Synthetic Chemistry

Rotatable Bond Count: Six Rotatable Bonds Enable Greater Conformational Adaptability Compared with Two (Ethyl Analog) and Zero (Primary Amine), Potentially Enhancing Target-Binding Induced Fit

The target compound contains six rotatable bonds (the dimethoxyethyl chain contributes four, plus two additional bonds to the pyrimidine ring), providing significant conformational flexibility that can facilitate adaptation to diverse protein binding pockets [1]. In contrast, 6-chloro-2-methylpyrimidin-4-amine has zero rotatable bonds, and 6-chloro-N-ethyl-2-methylpyrimidin-4-amine has only two, severely restricting conformational sampling [2]. The N-(2-methoxyethyl) analog has an estimated four rotatable bonds, offering intermediate flexibility. While higher rotatable bond counts are generally associated with increased entropic penalty upon binding, they also permit the ligand to access a wider range of low-energy conformations and to optimize shape complementarity with the target site [3]. In fragment-based and scaffold-hopping programs, the greater flexibility of the dimethoxyethyl derivative can be a critical advantage when exploring novel binding modes not accessible to rigid analogs.

Molecular Flexibility Target Engagement Ligand Efficiency

Optimal Research and Industrial Application Scenarios for 6-Chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine Based on Differentiated Physicochemical and Synthetic Properties


Diversifiable Scaffold for Kinase Inhibitor Library Synthesis Requiring Balanced Lipophilicity and Orthogonal Functionalization

The compound's XLogP3 of 1.8, combined with a reactive 6-chloro handle and a masked aldehyde, makes it an ideal central building block for constructing focused kinase inhibitor libraries where both ATP-binding site complementarity (via the pyrimidine core) and solvent-exposed region conjugation (via the unmasked aldehyde) are desired. Compared with the more polar primary amine analog (XLogP 1.2) and the more lipophilic ethyl analog (XLogP 2.2), the target compound reduces the probability of solubility failures while maintaining permeability potential [1].

Bifunctional Probe Assembly for Chemical Biology: Sequential Nucleophilic Aromatic Substitution Followed by Aldehyde-Specific Conjugation

The 6-chloro substituent can first react with amine, thiol, or alcohol nucleophiles to introduce a first functional moiety (e.g., a fluorophore or affinity tag) via SNAr chemistry. Subsequently, the dimethoxyethyl group can be hydrolyzed to reveal a free aldehyde for oxime, hydrazone, or reductive amination coupling with a second probe element. Neither the N-ethyl nor N-(2-methoxyethyl) analogs offer this orthogonal two-step derivatization capability [1].

SAR Exploration of N-Alkyl Chain Effects on Target Binding and Selectivity in Pyrimidine-Based Lead Series

For medicinal chemistry programs where the N-alkyl substituent on the pyrimidine-4-amine core significantly modulates potency, selectivity, or pharmacokinetics, the target compound provides a higher hydrogen bond acceptor count (5 vs. 3–4) and greater conformational flexibility (6 rotatable bonds vs. 0–4) than its closest analogs, enabling systematic exploration of the impact of these parameters on biological activity while retaining the chloro and masked aldehyde diversification points .

Reference Standard for Quality Control and Analytical Method Development in Pyrimidine Derivative Manufacturing

The compound is supplied with a typical purity of ≥95% and benefits from well-defined predicted physicochemical properties (density: 1.244 g/cm³, boiling point: 352 °C, pKa: 3.70) that facilitate its use as a reference standard for HPLC, LC-MS, and NMR method development in quality control workflows for pyrimidine-based pharmaceutical intermediates .

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